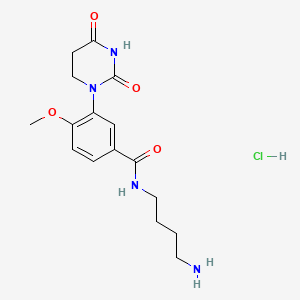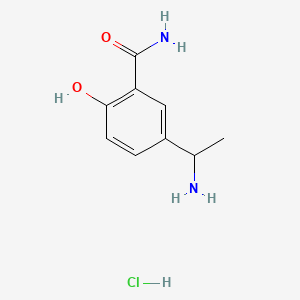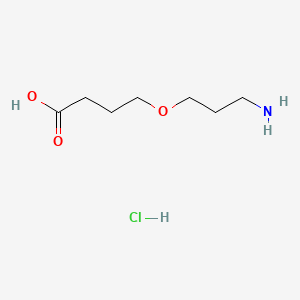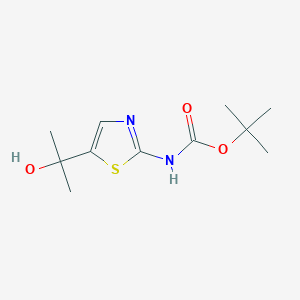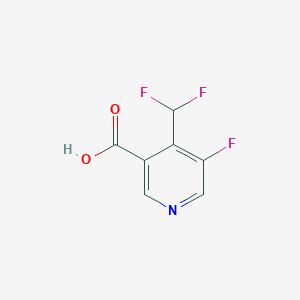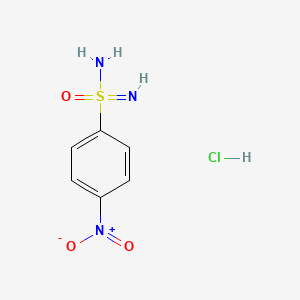
4-Nitrobenzene-1-sulfonoimidamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzene-1-sulfonoimidamidehydrochloride is a chemical compound with significant applications in various fields of science and industry. It is characterized by the presence of a nitro group, a sulfonoimidamide group, and a hydrochloride moiety. This compound is known for its unique chemical properties and reactivity, making it valuable in synthetic chemistry and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzene-1-sulfonoimidamidehydrochloride typically involves the nitration of benzene derivatives followed by sulfonation and subsequent conversion to the sulfonoimidamide. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrobenzene-1-sulfonoimidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The sulfonoimidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing groups.
Reduction: Formation of 4-aminobenzene-1-sulfonoimidamidehydrochloride.
Substitution: Formation of substituted sulfonoimidamide derivatives.
Aplicaciones Científicas De Investigación
4-Nitrobenzene-1-sulfonoimidamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzene-1-sulfonoimidamidehydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular processes. The sulfonoimidamide group can interact with proteins and enzymes, potentially modulating their activity. The hydrochloride moiety enhances the compound’s solubility and stability in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoronitrobenzene: Similar in structure but with a fluorine atom instead of the sulfonoimidamide group.
4-Nitrocatechol: Contains a nitro group and hydroxyl groups, differing in functional groups and reactivity.
1,3-Dinitrobenzene: Contains two nitro groups, differing in the number and position of nitro groups.
Uniqueness
4-Nitrobenzene-1-sulfonoimidamidehydrochloride is unique due to the presence of the sulfonoimidamide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C6H8ClN3O3S |
|---|---|
Peso molecular |
237.67 g/mol |
Nombre IUPAC |
1-(aminosulfonimidoyl)-4-nitrobenzene;hydrochloride |
InChI |
InChI=1S/C6H7N3O3S.ClH/c7-13(8,12)6-3-1-5(2-4-6)9(10)11;/h1-4H,(H3,7,8,12);1H |
Clave InChI |
WNQCLAGIOQKDSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=N)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


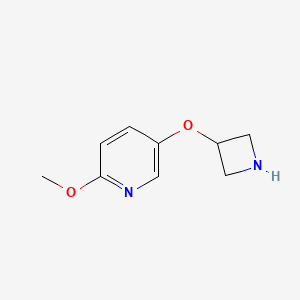
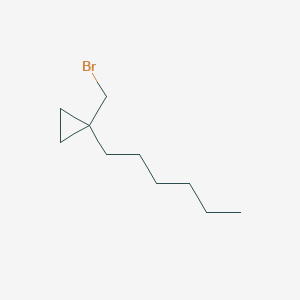
![1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea](/img/structure/B13576366.png)
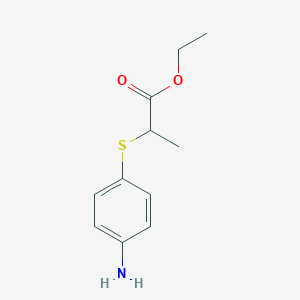
![7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)
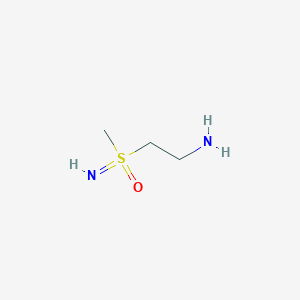
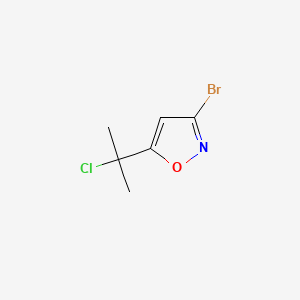
![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)
